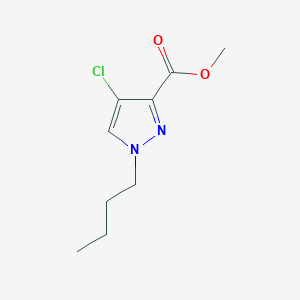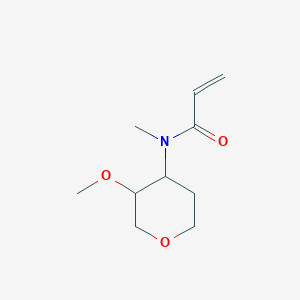![molecular formula C16H17N3O4 B2635953 diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate CAS No. 866157-74-6](/img/structure/B2635953.png)
diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate” is a chemical compound with the molecular formula C16H17N3O4 . It’s a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms . These compounds are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, often involves the copper-catalyzed click reaction of azides with alkynes . The structures of these derivatives are typically confirmed by spectroscopic techniques like NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be established by various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the number and type of atoms in the molecule .Aplicaciones Científicas De Investigación
Improved Synthesis Methods
- Enhanced Synthesis of 1H-1,2,3-Triazoles : An improved method for preparing substituted 1-benzyl-1H-1,2,3-triazoles from benzyl azides, which includes diethyl malonate derivatives, offers enhanced yields under mild conditions (Cottrell et al., 1991).
Chemical Synthesis and Reactions
- Formation of Triazolo[5,1-c][1,2,4]triazine Derivatives : A study demonstrates the coupling of 1,2,4-triazole-5-diazonium nitrate with active methylene compounds like diethyl malonate, leading to triazolotriazines (Tennant & Vevers, 1976).
- Synthesis of Pyrazolidinediones : Basic condensation involving 5-hydrazino-1-methyl-3-phenyl-1H-1,2,4-triazole with diethyl malonates yields β-hydrazides of malonic acids, indicating potential applications in synthetic organic chemistry (Woodruff & Polya, 1975).
- Efficient Synthesis of 4-NANM-E : A rapid room-temperature method for synthesizing diethyl 2-((4-nitroanilino)methylene)malonate, a precursor in the synthesis of various biologically active quinoline derivatives (Valle et al., 2018).
Biological and Medicinal Applications
- Antibacterial Activity : The synthesized compound diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria (Boukhssas et al., 2017).
Supramolecular Chemistry
- Supramolecular Assembly Formation : The crystal structures of diethyl 2-(((aryl)amino)methylene)malonate derivatives were studied, revealing insights into supramolecular assembly formation assisted via non-covalent interactions (Shaik et al., 2019).
Direcciones Futuras
The future directions for “diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . For instance, 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Propiedades
IUPAC Name |
diethyl 2-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-3-22-15(20)14(16(21)23-4-2)9-12-5-7-13(8-6-12)19-11-17-10-18-19/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDXXHUOKUOWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N2C=NC=N2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2635871.png)


![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2635874.png)

![5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2635880.png)

![5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2635882.png)
![2-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2635883.png)
![1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2635885.png)

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2635888.png)
![3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635890.png)
